3-(4-Bromophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-Bromophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromophenyl group attached to the quinazolinone core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-bromobenzoyl chloride with anthranilic acid, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinazolinone core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)quinazoline
- 4-Hydroxyquinazoline Derivatives
Comparison
3-(4-Bromophenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties compared to other quinazoline derivatives. For example, the bromine atom can participate in unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
24122-32-5 |
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Molecular Formula |
C14H9BrN2O |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H |
InChI Key |
MSHFVWOKMPZHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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